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Compound of Interest

Compound Name:
Methyl 3,5-diamino-6-

bromopyrazine-2-carboxylate

Cat. No.: B1423824 Get Quote

An In-Depth Technical Guide to 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide

(C6H7BrN4O2)

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-amino-6-

(bromomethyl)-2-pyrazinecarboxamide 4-oxide, with the molecular formula C6H7BrN4O2. The

guide is designed for professionals in research and drug development, offering a detailed

analysis of its molecular characteristics, a plausible synthetic route, and an exploration of its

potential biological activities based on structurally related compounds. While specific

experimental data for this molecule is sparse in publicly accessible databases, this guide

synthesizes available information and provides expert insights into its properties and potential

applications.

Nomenclature and Molecular Structure
The systematic identification of a compound is fundamental to scientific communication. The

compound C6H7BrN4O2 is identified under the IUPAC (International Union of Pure and Applied

Chemistry) nomenclature system.

IUPAC Name: 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide[1]

Molecular Formula: C6H7BrN4O2[1]
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Molecular Weight: 247.051 g/mol [1]

The structure consists of a pyrazine ring, which is a six-membered aromatic ring containing two

nitrogen atoms at positions 1 and 4. This core is substituted with an amino group (-NH2), a

bromomethyl group (-CH2Br), and a carboxamide group (-CONH2). A key feature is the N-

oxide at position 4 of the pyrazine ring, which significantly influences the electronic properties

and potential biological activity of the molecule.

Caption: 2D Molecular Structure of 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide.

Physicochemical Properties
A summary of the key physicochemical properties of C6H7BrN4O2 is presented in the table

below. It is important to note that experimental data for properties such as melting and boiling

points are not readily available and are listed as not applicable (n/a).

Property Value Source

Molecular Formula C6H7BrN4O2 [1]

Molecular Weight 247.051 g/mol [1]

Melting Point n/a [1]

Boiling Point n/a [1]

Density n/a [1]

Proposed Synthesis Workflow
While a specific, detailed synthesis protocol for 3-amino-6-(bromomethyl)-2-

pyrazinecarboxamide 4-oxide is not published, a plausible synthetic route can be devised

based on established organic chemistry principles and published syntheses of related pyrazine

derivatives. The proposed workflow starts from a commercially available pyrazine derivative

and involves a series of functional group transformations.

Experimental Protocol: A Proposed Synthesis
Starting Material: 3-amino-6-methyl-2-pyrazinecarbonitrile.
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Oxidation: The pyrazine ring is first oxidized to the N-oxide. This can be achieved using a

mild oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid

(m-CPBA) in a chlorinated solvent. The reaction progress should be monitored by Thin Layer

Chromatography (TLC).

Hydrolysis of the Nitrile: The nitrile group is then hydrolyzed to a carboxamide. This can be

achieved under acidic or basic conditions. For instance, treatment with concentrated sulfuric

acid at a controlled temperature can yield the primary amide.

Bromination of the Methyl Group: The final step is the bromination of the methyl group. This

is a radical substitution reaction and can be initiated using N-bromosuccinimide (NBS) in the

presence of a radical initiator like benzoyl peroxide or AIBN, under photochemical conditions

(e.g., irradiation with a UV lamp).

3-amino-6-methyl-2-pyrazinecarbonitrile Oxidation
(e.g., m-CPBA) 3-amino-6-methyl-2-pyrazinecarbonitrile 4-oxide Nitrile Hydrolysis

(e.g., H₂SO₄) 3-amino-6-methyl-2-pyrazinecarboxamide 4-oxide Radical Bromination
(e.g., NBS, AIBN) 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-

oxide.

Potential Applications and Biological Activity in
Drug Discovery
The pyrazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in

numerous FDA-approved drugs. The specific substitutions on C6H7BrN4O2 suggest potential

for biological activity.

Anticancer Activity: Structurally related 3-amino-pyrazine-2-carboxamide derivatives have

been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which

are crucial targets in cancer therapy.[2][3] The core structure of C6H7BrN4O2 is similar to

these inhibitors, suggesting it could be a candidate for similar screening.

Enzyme Inhibition: Pyrazine derivatives have also been explored as thrombin inhibitors,

which are important in the treatment of thrombosis.[4] The N-oxide moiety, in particular, has
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been shown to improve aqueous solubility and bioavailability in some series of thrombin

inhibitors.[4]

Antibacterial Agents: The pyrazine carboxamide moiety is a key component of the anti-

tuberculosis drug Pyrazinamide. Recent research has also focused on synthesizing novel

pyrazine-2-carboxamides to combat drug-resistant bacteria like Salmonella Typhi.[5]

Targeted Protein Degradation: The bromomethyl group is a reactive handle that could

potentially be used to covalently bind to a target protein or to be further functionalized, for

example, in the development of Proteolysis Targeting Chimeras (PROTACs). Related

heterocyclic compounds are being used to develop degraders for targets like SMARCA2/4 in

cancer.[6]

Analytical Characterization
For a researcher who has synthesized this compound, a suite of analytical techniques would

be required for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expected signals would include a singlet for the pyrazine ring proton, a broad

singlet for the amino protons, two distinct signals for the carboxamide protons, and a

singlet for the bromomethyl protons. The chemical shifts would be influenced by the

electron-withdrawing nature of the pyrazine N-oxide ring.

¹³C NMR: Six distinct carbon signals are expected, corresponding to the four carbons of

the pyrazine ring, the carboxamide carbon, and the bromomethyl carbon.

Mass Spectrometry (MS): High-resolution mass spectrometry should show a molecular ion

peak corresponding to the exact mass of the compound. The isotopic pattern of bromine

(approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H

stretches of the amino and amide groups, the C=O stretch of the amide, and the aromatic C-

N and C-H stretches of the pyrazine ring.

Safety and Handling
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As with any laboratory chemical, 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide

should be handled with appropriate safety precautions. The bromomethyl group suggests that

this compound is likely an alkylating agent and should be treated as potentially toxic and

mutagenic. Standard personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume

hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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